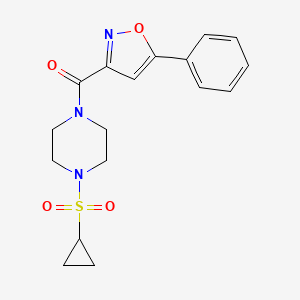

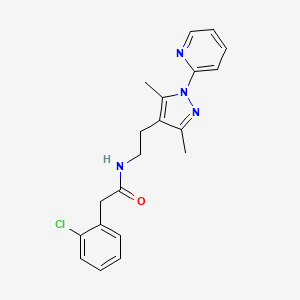

![molecular formula C16H10N4OS2 B2936288 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681173-77-3](/img/structure/B2936288.png)

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives has been the subject of numerous research articles . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several different types of bonds and interactions . Quantum chemistry calculations have been used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve a variety of different mechanisms . For example, the compound has been found to be an effective corrosion inhibitor for mild steel in an acid medium .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure . For example, the compound has been found to have a melting point of 230–232 °C .Wirkmechanismus

Target of Action

The compound, also known as N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects

Mode of Action

Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects . The specific mode of action can vary depending on the substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, potentially inducing various molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thiazole compounds are known to be sensitive to oxidation in humid environments . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as humidity and exposure to air .

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of PTB6 is its specificity towards certain target proteins. The compound has been found to have minimal off-target effects, making it a valuable tool for studying specific biological processes. However, PTB6 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for PTB6 research. One potential direction is the development of PTB6 derivatives with improved solubility and bioavailability. Another direction is the investigation of PTB6's effects on other biological processes, including neurodegenerative diseases and viral infections. Furthermore, the combination of PTB6 with other drugs or therapies could lead to improved treatment outcomes in various diseases. Overall, PTB6 has shown significant potential in various scientific research applications and warrants further investigation.

Synthesemethoden

PTB6 can be synthesized using a multistep synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 4-(pyridin-4-yl)thiazol-2-amine and 2-aminobenzo[d]thiazole-6-carboxylic acid, followed by cyclization with the help of a coupling agent. The final product is purified using column chromatography to obtain pure PTB6.

Wissenschaftliche Forschungsanwendungen

PTB6 has shown promising results in various scientific research applications. One of the most significant applications of PTB6 is in cancer treatment. PTB6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in cell survival and proliferation.

PTB6 has also shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has been found to inhibit the growth of MRSA by disrupting the cell membrane and inhibiting the activity of certain enzymes involved in bacterial metabolism.

In addition, PTB6 has been found to inhibit protein-protein interactions, which play a crucial role in various biological processes. The compound has been shown to inhibit the interaction between certain proteins involved in cancer progression and metastasis.

Eigenschaften

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQBDNRKYFWBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)

![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)

![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)

![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)